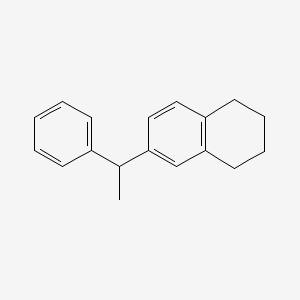

Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-

説明

特性

CAS番号 |

6196-98-1 |

|---|---|

分子式 |

C18H20 |

分子量 |

236.4 g/mol |

IUPAC名 |

6-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C18H20/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |

InChIキー |

ATZAQOQMJXMCHK-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2 |

物理的記述 |

Liquid |

製品の起源 |

United States |

準備方法

合成経路と反応条件

一般的な方法の1つは、高圧および高温下で、パラジウム担持炭素 (Pd/C) などの適切な触媒の存在下でのナフタレンの接触水素化です . 得られたテトラヒドロナフタレン誘導体は、次に、塩化1-フェニルエチルと、塩化アルミニウム (AlCl3) などのルイス酸触媒を用いてフリーデル・クラフツアルキル化にかけられ、6位に1-フェニルエチル基が導入されます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、水素化およびアルキル化工程に連続フロー反応器を使用することが含まれ、高収率と高純度が確保されます . 反応条件は、副生成物を最小限に抑え、合成の効率を最大限に高めるように最適化されています。

化学反応の分析

反応の種類

1,2,3,4-テトラヒドロ-6-(1-フェニルエチル)ナフタレンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの強力な酸化剤を用いて酸化され、対応するケトンまたはカルボン酸を生成します.

還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) などの還元剤を用いて、ケトンまたはアルデヒドをアルコールに戻すことができます.

一般的な試薬と条件

酸化: KMnO4、CrO3、酸性または塩基性条件。

還元: LiAlH4、水素化ホウ素ナトリウム (NaBH4)、無水条件。

置換: ハロゲン (Cl2、Br2)、ニトロ化合物 (HNO3)、ルイス酸 (AlCl3)。

生成される主要な生成物

酸化: ケトン、カルボン酸。

還元: アルコール。

置換: ハロゲン化またはニトロ化誘導体。

科学的研究の応用

1,2,3,4-テトラヒド-6-(1-フェニルエチル)ナフタレンは、科学研究においていくつかの応用があります。

作用機序

類似化合物の比較

1,2,3,4-テトラヒドロ-6-(1-フェニルエチル)ナフタレンは、次のような他の類似化合物と比較することができます。

テトラリン (1,2,3,4-テトラヒドロナフタレン): 1-フェニルエチル基のないナフタレンの水素化誘導体.

1-フェニルエチル誘導体: 類似の置換基を持つが、コア構造が異なる化合物.

類似化合物との比較

Chemical Identity :

- IUPAC Name : Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-

- CAS Registry Number : 63674-30-6

- Molecular Formula : C₁₈H₂₀

- Molecular Weight : 236.35 g/mol

- Structure : A partially hydrogenated naphthalene (tetralin) core with a 1-phenylethyl substituent at the 6-position (Figure 1) .

Physicochemical Properties :

- Octanol-Water Partition Coefficient (log Pow): 6.11 (estimated), indicating high lipophilicity .

- Soil Mobility : Low mobility due to high soil organic carbon-water partition coefficient (Koc > 5,000) .

Applications : Primarily used in industrial formulations, such as heat transfer fluids (e.g., DOWTHERM® G), where it constitutes ≤62% of the mixture alongside diphenyl oxide and positional isomers .

Structural Analogs of Tetralin Derivatives

The compound belongs to the tetralin (1,2,3,4-tetrahydronaphthalene) family, with variations in substituents at the 6-position. Key analogs include:

Table 1: Structural and Functional Comparison

Bioaccumulation and Environmental Behavior

Target Compound :

Diphenyl Oxide (Co-Component in DOWTHERM® G) :

- 1,1,4,4-Tetramethyl-6-Ethyltetralin: Toxicity: Intravenous LD₅₀ in mice = 56 mg/kg, indicating acute toxicity . Contrasts with the target compound, where acute toxicity data are lacking but environmental hazards dominate .

Toxicity and Regulatory Profiles

- Target Compound: No direct mammalian toxicity data available. Regulatory focus is on environmental hazards (UN 3082) .

- Sumarotene : Pharmaceutical profile with well-documented mechanisms but distinct from the target due to sulfonyl and styryl groups .

- 6-Methyltetralin: Limited toxicity data; structurally simpler but shares tetralin backbone .

生物活性

Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- (CAS No. 63674-30-6), is a polycyclic aromatic compound with notable biological activities. This article reviews its chemical properties, biological functions, and potential applications based on diverse research findings.

- Molecular Formula : C18H20

- Molecular Weight : 236.36 g/mol

- CAS Number : 63674-30-6

The compound is characterized by a naphthalene core with a tetrahydro structure and a phenylethyl substituent, which influences its interaction with biological systems.

Antimicrobial Properties

Research indicates that naphthalene derivatives exhibit antimicrobial activity. A study highlighted the potential of naphthalene compounds in inhibiting bacterial growth. Specifically, naphthalenones derived from fungi showed activity against various bacterial strains, suggesting that similar derivatives could be explored for their antimicrobial properties .

Cytotoxic Effects

Naphthalene derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, certain studies report that compounds related to naphthalene can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The structural modifications of naphthalene can enhance its selectivity and potency against specific cancer types.

Neuroprotective Activity

There is emerging evidence that some naphthalene derivatives possess neuroprotective properties. They may mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Case Studies

- Antimicrobial Activity : A recent study evaluated the efficacy of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antibacterial properties .

- Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated that naphthalene derivatives could reduce cell viability significantly. The IC50 values varied depending on the structural modifications of the naphthalene core .

- Neuroprotection in Animal Models : Experimental models treated with specific naphthalene derivatives showed reduced markers of neuroinflammation and improved behavioral outcomes in tests for cognitive function .

Data Table: Biological Activities of Naphthalene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。